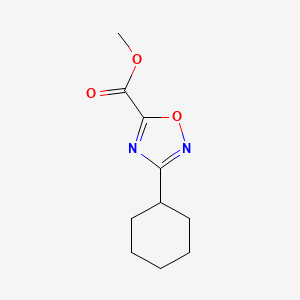
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
類似化合物との比較
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its applications in materials science and as a precursor for other heterocycles.
1,3,4-Oxadiazole: Widely studied for its pharmacological properties and used in drug design.
Uniqueness: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, improving its ability to interact with lipid membranes and increasing its bioavailability .
生物活性
Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural diversity within this class allows for modifications that can enhance their biological efficacy and selectivity against various targets.
Biological Activity of this compound
Recent studies have highlighted the potential of this compound in various biological assays:
Anticancer Activity
This compound has shown promising anticancer activity against several cancer cell lines. In vitro studies demonstrated significant cytotoxic effects with IC50 values indicating potent antiproliferative properties. For example:
- Cell Lines Tested : Human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and breast cancer (MCF-7).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner .
- Inhibition of Key Enzymes : It has been noted that oxadiazole derivatives can inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression .
Biological Activity Table
The following table summarizes the biological activities reported for this compound:
| Activity | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 10 | |
| Anticancer | Caco-2 | 12 | |
| Anticancer | MCF-7 | 15 | |
| HDAC Inhibition | HDACs | <20 | |
| Carbonic Anhydrase Inhibition | hCA IX and hCA II | <100 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A comprehensive study assessed the compound's effects on multiple human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound.
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited HDAC activity at low micromolar concentrations. This inhibition was linked to enhanced apoptosis in treated cells.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChIキー |
BLWNXIIQTRWYAL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=NO1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















